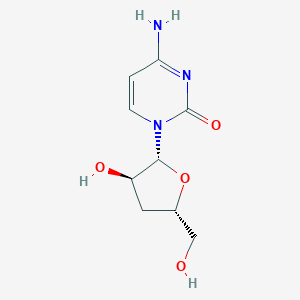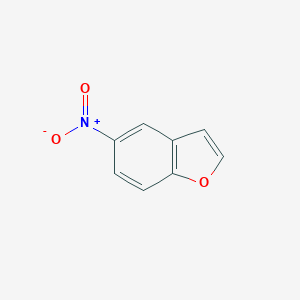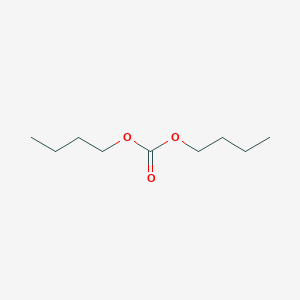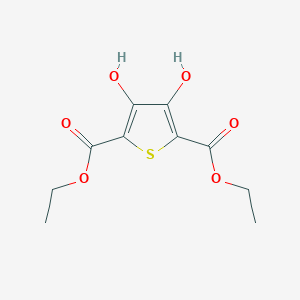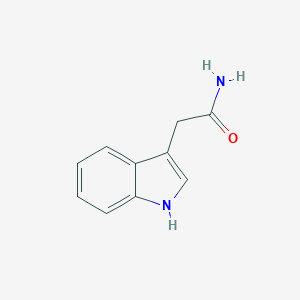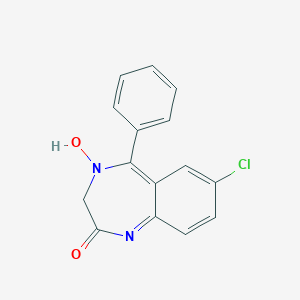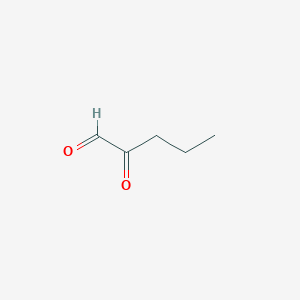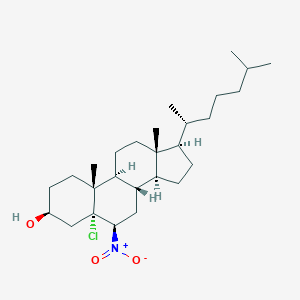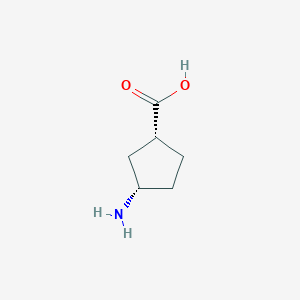
Silane, ethenylethyldimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, ethenylethyldimethyl- is a chemical compound that is widely used in scientific research. It is a type of organosilicon compound that has a variety of applications in different fields, including materials science, chemistry, and biology. In
Applications De Recherche Scientifique
Silane, ethenylethyldimethyl-, has a wide range of scientific research applications. It is commonly used in materials science to modify the surface properties of different materials. It is also used in organic synthesis to create new compounds and in catalysis to enhance the efficiency of chemical reactions. In biology and biochemistry, silane, ethenylethyldimethyl-, is used to modify the surface properties of biomolecules and to study the interactions between different biomolecules.
Mécanisme D'action
Silane, ethenylethyldimethyl-, works by modifying the surface properties of different materials and biomolecules. It has a unique structure that allows it to bind to different surfaces and molecules, creating new chemical interactions and modifying existing ones. The exact mechanism of action of silane, ethenylethyldimethyl-, depends on the specific application and the type of material or biomolecule involved.
Effets Biochimiques Et Physiologiques
Silane, ethenylethyldimethyl-, has been shown to have a variety of biochemical and physiological effects. In some cases, it can enhance the activity of enzymes and other biomolecules, leading to increased efficiency in chemical reactions. It can also modify the surface properties of biomolecules, affecting their interactions with other molecules and cells. However, the exact effects of silane, ethenylethyldimethyl-, on different biomolecules and cells are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
Silane, ethenylethyldimethyl-, has several advantages for lab experiments. It is relatively easy to synthesize and is widely available. It can be used to modify the surface properties of different materials and biomolecules, making it a versatile tool for many different applications. However, there are also some limitations to the use of silane, ethenylethyldimethyl-, in lab experiments. It can be toxic in high concentrations, and its effects on different materials and biomolecules can be difficult to predict.
Orientations Futures
There are many possible future directions for research on silane, ethenylethyldimethyl-. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of new applications for silane, ethenylethyldimethyl-, in different fields, such as medicine and environmental science. Additionally, there is a need for more research on the biochemical and physiological effects of silane, ethenylethyldimethyl-, to better understand its potential benefits and limitations.
Méthodes De Synthèse
Silane, ethenylethyldimethyl-, is synthesized by reacting ethenyltrimethylsilane with 1,2-dibromoethane in the presence of sodium metal. The reaction produces silane, ethenylethyldimethyl-, as the main product. This synthesis method is widely used in the laboratory and is relatively simple and cost-effective.
Propriétés
IUPAC Name |
ethenyl-ethyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Si/c1-5-7(3,4)6-2/h5H,1,6H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYSXMIZXJXVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)(C)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339837 |
Source


|
| Record name | Silane, ethenylethyldimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, ethenylethyldimethyl- | |
CAS RN |
18163-06-9 |
Source


|
| Record name | Silane, ethenylethyldimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

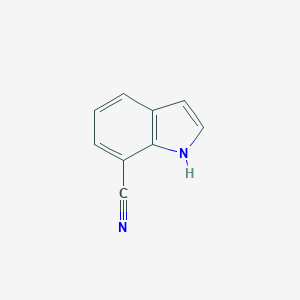
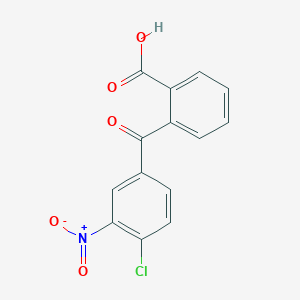
![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B105745.png)
